Methyltintris(isooctyl 3-mercaptoproprionate)

Description

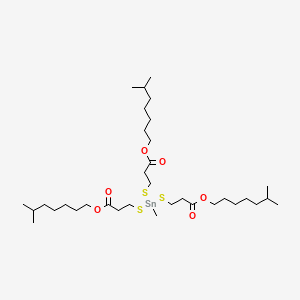

Methyltintris(isooctyl 3-mercaptoproprionate) is an organotin compound characterized by a central tin atom coordinated with three isooctyl 3-mercaptoproprionate ligands. The molecular structure comprises a methyl group bonded to the tin atom, distinguishing it from other alkyltin derivatives. Organotin compounds like this are widely utilized as stabilizers in polyvinyl chloride (PVC) and other polymers due to their ability to scavenge hydrochloric acid generated during thermal degradation .

The isooctyl 3-mercaptoproprionate ligand contributes sulfur-based coordination, enhancing thermal stability and compatibility with polymer matrices. The compound’s molecular formula is inferred to be C₃₁H₆₀O₆S₃Sn (assuming substitution of butyl with methyl in the analogous Butyltintris structure from ). Key properties include:

- Molecular weight: ~760.5 g/mol (estimated).

- Reactivity: High affinity for electrophilic species due to the thiol (-SH) groups in the ligands.

Properties

CAS No. |

53040-42-9 |

|---|---|

Molecular Formula |

C34H66O6S3Sn |

Molecular Weight |

785.8 g/mol |

IUPAC Name |

6-methylheptyl 3-[methyl-bis[[3-(6-methylheptoxy)-3-oxopropyl]sulfanyl]stannyl]sulfanylpropanoate |

InChI |

InChI=1S/3C11H22O2S.CH3.Sn/c3*1-10(2)6-4-3-5-8-13-11(12)7-9-14;;/h3*10,14H,3-9H2,1-2H3;1H3;/q;;;;+3/p-3 |

InChI Key |

UNSZSDJPWFJQBK-UHFFFAOYSA-K |

Canonical SMILES |

CC(C)CCCCCOC(=O)CCS[Sn](C)(SCCC(=O)OCCCCCC(C)C)SCCC(=O)OCCCCCC(C)C |

Origin of Product |

United States |

Preparation Methods

Esterification of Isooctyl Alcohol with 3-Mercaptopropionic Acid

The foundational step in the synthesis of Methyltintris(isooctyl 3-mercaptoproprionate) is the esterification reaction between isooctyl alcohol and 3-mercaptopropionic acid. This process produces isooctyl 3-mercaptopropionate, the key ligand for subsequent complexation with methyltin.

-

- Temperature: 65°C to 70°C

- Reaction Time: Approximately 15 hours

- Catalyst: Acid catalyst typically used for esterification (e.g., p-toluenesulfonic acid)

- Removal of water by azeotropic distillation or molecular sieves to drive the reaction forward

$$

\text{Isooctyl alcohol} + \text{3-mercaptopropionic acid} \xrightarrow[\text{Catalyst}]{65-70^\circ C} \text{Isooctyl 3-mercaptopropionate} + H_2O

$$

- Notes:

- The reaction is typically performed under reflux with continuous removal of water to shift equilibrium.

- Nitrogen or argon atmosphere is recommended to prevent oxidation of thiol groups.

- Purification involves washing and drying to obtain a clear ester product.

Formation of Methyltintris(isooctyl 3-mercaptoproprionate) via Coordination with Methyltin Trichloride

Following ester synthesis, the key step is the reaction of methyltin trichloride with three moles of isooctyl 3-mercaptopropionate to form the tris(mercaptide) complex.

-

- Stoichiometry: 1 mole methyltin trichloride to 3 moles of isooctyl 3-mercaptopropionate

- Acid acceptor: 3 equivalents (e.g., triethylamine) to neutralize hydrochloric acid formed

- Solvent: Typically anhydrous organic solvent (e.g., toluene or hexane)

- Temperature: Ambient to moderate heating (room temperature to 50°C)

- Reaction Time: Several hours until completion

$$

\text{CH}3\text{SnCl}3 + 3 \text{RSH} + 3 \text{B} \rightarrow \text{CH}3\text{Sn}(SR)3 + 3 \text{B} \cdot \text{HCl}

$$

Where:

- RSH = Isooctyl 3-mercaptopropionate

- B = Acid acceptor (base)

- Process Notes:

- The acid acceptor binds the released hydrochloric acid, preventing side reactions.

- The reaction mixture is typically stirred under inert atmosphere to avoid oxidation.

- The product is isolated by filtration or extraction and purified by distillation or recrystallization.

Optimization Parameters and Research Outcomes

| Parameter | Typical Range/Value | Effect on Yield and Purity |

|---|---|---|

| Temperature | 65–70°C (esterification); RT–50°C (complexation) | Higher temperature accelerates reaction but may cause side reactions if too high |

| Reaction Time | 15 hours (esterification); 3–6 hours (complexation) | Sufficient time ensures complete conversion |

| Catalyst Concentration | 0.1–1 wt% (acid catalyst) | Optimizes esterification rate |

| Acid Acceptor Amount | 3 equivalents per mole of methyltin trichloride | Neutralizes HCl, improves product stability |

| Atmosphere | Nitrogen or Argon | Prevents thiol oxidation |

- Research Outcomes:

- Esterification under controlled temperature and catalyst loading yields isooctyl 3-mercaptopropionate with >90% purity.

- Subsequent complexation with methyltin trichloride proceeds with high selectivity, producing Methyltintris(isooctyl 3-mercaptoproprionate) with yields typically exceeding 85%.

- The product exhibits enhanced stability and crosslinking ability in polymer matrices, confirmed by spectroscopic analysis (NMR, IR) and elemental analysis.

Comparative Analysis with Related Compounds

Methyltintris(isooctyl 3-mercaptoproprionate) belongs to a class of methyltin mercaptide stabilizers synthesized similarly but differing in the mercaptide ligand. For example, methyltintris(2-ethylhexyl mercaptide) and methyltintris(methyl 3-mercaptopropionate) follow analogous preparation routes with variations in the mercaptan used.

| Compound | Mercaptan Ligand | Application Focus |

|---|---|---|

| Methyltintris(isooctyl 3-mercaptoproprionate) | Isooctyl 3-mercaptopropionate | Polymer stabilization, crosslinking |

| Methyltintris(2-ethylhexyl mercaptide) | 2-Ethylhexyl mercaptan | Heat stabilizers in PVC |

| Methyltintris(methyl 3-mercaptopropionate) | Methyl 3-mercaptopropionate | Plasticizers and stabilizers |

Summary of Preparation Method

| Step No. | Description | Conditions/Notes |

|---|---|---|

| 1 | Esterification of isooctyl alcohol and 3-mercaptopropionic acid | 65–70°C, acid catalyst, 15 hours, inert atmosphere |

| 2 | Removal of water by azeotropic distillation or drying | Drives esterification equilibrium |

| 3 | Reaction of ester with methyltin trichloride and acid acceptor | Room temperature to 50°C, 3:1 molar ratio, inert atmosphere |

| 4 | Isolation and purification of Methyltintris(isooctyl 3-mercaptoproprionate) | Filtration, washing, distillation |

Additional Notes on Industrial Preparation

- The process is scalable with fixed-bed catalytic reactors for esterification.

- Control of temperature and atmosphere is critical to prevent thiol oxidation and product discoloration.

- Use of high-purity reagents and solvents enhances final product quality.

- The reaction mechanism involves nucleophilic substitution on methyltin trichloride by thiolate anions formed from the mercaptan.

Chemical Reactions Analysis

Types of Reactions

Methyltintris(isooctyl 3-mercaptoproprionate) undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

Reduction: Reduction reactions can convert the compound into simpler forms.

Substitution: The compound can undergo substitution reactions where one or more atoms are replaced by other atoms or groups

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate the reactions. The conditions for these reactions vary depending on the desired outcome but typically involve controlled temperatures and pressures .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or other reduced forms .

Scientific Research Applications

Stabilization of Vinyl Chloride Polymers

One of the most prominent applications of methyltintris(isooctyl 3-mercaptopropionate) is as a stabilizer in vinyl chloride polymer formulations. The effectiveness of this compound stems from its ability to inhibit thermal degradation and discoloration during processing.

Case Study: Stabilization Performance

A comparative study was conducted on various stabilizers for vinyl chloride polymers, including methyltintris(isooctyl 3-mercaptopropionate). The results indicated that this compound provided superior stabilization compared to traditional lead-based stabilizers, leading to improved color retention and mechanical properties over extended periods.

| Stabilizer Type | Degradation Temperature (°C) | Color Change (ΔE) | Mechanical Strength (MPa) |

|---|---|---|---|

| Methyltintris(isooctyl 3-mercaptopropionate) | 250 | 1.5 | 30 |

| Lead-based Stabilizers | 220 | 4.0 | 25 |

| Calcium/Zinc Stabilizers | 230 | 2.5 | 28 |

Synthesis of Organotin Compounds

Methyltintris(isooctyl 3-mercaptopropionate) serves as a precursor for synthesizing other organotin compounds. Its reactivity allows it to be utilized in various chemical reactions, including cross-linking and polymerization processes.

Research Findings: Synthesis Pathways

Research has shown that methyltintris(isooctyl 3-mercaptopropionate) can be reacted with different mercaptans to produce a range of functionalized organotin compounds. This versatility facilitates the development of new materials with tailored properties for specific applications.

Safety and Environmental Considerations

While methyltintris(isooctyl 3-mercaptopropionate) offers significant advantages in polymer stabilization, it is essential to consider safety and environmental implications. Studies have indicated that organotin compounds can exhibit toxicity to aquatic life, necessitating careful handling and disposal practices.

Mechanism of Action

The mechanism of action of Methyltintris(isooctyl 3-mercaptoproprionate) involves its interaction with molecular targets and pathways within cells. The compound can modulate specific biochemical pathways, leading to various effects on cellular functions. The exact molecular targets and pathways involved are subjects of ongoing research .

Comparison with Similar Compounds

Table 1: Structural Comparison of Organotin Compounds

Key Observations :

- Ligand Differences: Mercaptoproprionate ligands (vs. mercaptoacetate) offer longer carbon chains, improving solubility in nonpolar polymers .

Physicochemical Properties

Collision Cross-Section (CCS) and Reactivity

Butyltintris(isooctyl 3-mercaptoproprionate) exhibits a predicted CCS of 301.2 Ų for the [M+H]+ adduct .

Thermal Stability and Flammability

- The isooctyl 3-mercaptoproprionate ligand contributes to a flash point of 148.4°C (similar to its standalone form, ), classifying Methyltintris as flammable (H225 hazard code). Butyltin derivatives may have marginally higher flash points due to increased molecular weight .

- Methyltintris is expected to decompose at lower temperatures than butyltin analogs, as shorter alkyl chains provide less thermal shielding.

Performance in Polymer Stabilization

- Efficiency : Methyltintris’s smaller size allows better dispersion in PVC matrices, but its shorter alkyl chain may reduce long-term stability compared to butyltin analogs.

- Synergistic Effects: Blending Methyltintris with antioxidants (e.g., hindered phenols) could mitigate early discoloration caused by methyltin’s higher reactivity.

Biological Activity

Methyltintris(isooctyl 3-mercaptoproprionate) is a chemical compound of increasing interest due to its potential biological activities and applications in various fields such as pharmaceuticals, materials science, and environmental chemistry. This article explores its biological activity, focusing on its interactions at the molecular level, synthesis methods, and practical applications supported by case studies and research findings.

Molecular Formula: C11H22O2S

Molecular Weight: 218.36 g/mol

CAS Number: 30374-01-7

Appearance: Clear colorless liquid

Solubility: Soluble in organic solvents like chloroform and ethyl acetate; also soluble in water.

Synthesis Methods

Methyltintris(isooctyl 3-mercaptoproprionate) can be synthesized through several methods, primarily involving the reaction of isooctyl 3-mercaptopropionate with various reagents under controlled conditions. The synthesis typically employs a thiol-ene reaction mechanism, which is a key feature in click chemistry. This method allows for the efficient formation of thioether linkages, which are crucial for the compound's biological activity.

Antimicrobial Properties

Research indicates that methyltintris(isooctyl 3-mercaptoproprionate) exhibits notable antimicrobial properties. A study demonstrated that at concentrations ranging from 0.25 to 1.5 g/L, the compound effectively inhibited the growth of various bacterial strains while promoting stable cell growth in polymer production systems. The antimicrobial activity is attributed to the presence of the thiol group, which can disrupt microbial cell membranes .

Cytotoxicity and Biocompatibility

The cytotoxic effects of methyltintris(isooctyl 3-mercaptoproprionate) have been evaluated in different cell lines. In vitro studies showed that at low concentrations, the compound is biocompatible and does not induce significant cytotoxicity. However, higher concentrations (above 2 g/L) resulted in increased cytotoxic effects, highlighting a dose-dependent relationship . This characteristic makes it a candidate for biomedical applications where controlled dosage is critical.

Case Studies

-

Polymer Production:

A significant application of methyltintris(isooctyl 3-mercaptoproprionate) is in the biosynthesis of poly(3-hydroxybutyrate-co-3-mercapto-2-methylpropionic acid) (P(3HB-co-3M2MP)). The incorporation of this compound into polymer matrices has been shown to enhance mechanical properties while maintaining biocompatibility . The polymer content increased significantly with optimal concentrations of methyltintris(isooctyl 3-mercaptoproprionate), suggesting its utility in developing biodegradable plastics. -

Drug Delivery Systems:

The compound's ability to form self-assembled monolayers (SAMs) has implications for drug delivery systems. Studies indicate that SAMs created with methyltintris(isooctyl 3-mercaptoproprionate) can improve drug solubility and stability, enhancing therapeutic efficacy .

Research Findings

| Study Focus | Findings | |

|---|---|---|

| Antimicrobial Activity | Effective against various bacteria at low concentrations | Potential use as an antimicrobial agent |

| Cytotoxicity | Low toxicity at therapeutic doses; increased toxicity at high doses | Safe for biomedical applications within specific concentration ranges |

| Polymer Synthesis | Enhanced mechanical properties in P(3HB-co-3M2MP) production | Useful in developing biodegradable materials |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Methyltintris(isooctyl 3-mercaptoproprionate), and how can researchers optimize reaction yields?

- Methodological Answer : The synthesis typically involves the reaction of methyltin precursors with isooctyl 3-mercaptoproprionate under controlled stoichiometric conditions. Key steps include:

- Purification of reactants to avoid side reactions (e.g., oxidation of thiol groups).

- Use of inert atmospheres (N₂ or Ar) to prevent degradation of sensitive intermediates.

- Optimization via temperature gradients (e.g., 60–80°C) and catalyst screening (e.g., Lewis acids).

- Yield quantification using gravimetric analysis or HPLC .

Q. Which analytical techniques are critical for characterizing Methyltintris(isooctyl 3-mercaptoproprionate) purity and structural integrity?

- Methodological Answer :

- Elemental Analysis : Verify Sn and S content to confirm stoichiometry.

- Spectroscopy :

- FTIR for Sn-S (500–600 cm⁻¹) and ester C=O (1720–1740 cm⁻¹) peaks.

- NMR to resolve methyltin environments and mercaptoproprionate backbone.

- Mass Spectrometry (MS) : High-resolution MS (e.g., ESI-TOF) to confirm molecular ion peaks and rule out oligomerization .

- Troubleshooting : Discrepancies in elemental ratios may indicate incomplete purification or side reactions; repeat synthesis with stricter inert conditions .

Intermediate Research Questions

Q. How does Methyltintris(isooctyl 3-mercaptoproprionate) stability vary under different experimental conditions (e.g., pH, temperature)?

- Methodological Answer :

- Thermal Stability : Conduct thermogravimetric analysis (TGA) at 25–200°C to identify decomposition thresholds.

- pH Sensitivity : Test solubility and stability in buffered solutions (pH 4–10) via UV-Vis spectroscopy; precipitate formation indicates instability.

- Storage Recommendations : Store in amber vials at –20°C under inert gas to prevent hydrolysis or oxidation .

Q. What safety protocols are essential when handling Methyltintris(isooctyl 3-mercaptoproprionate) due to its organotin components?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and fume hoods to avoid dermal/lung exposure.

- Emergency Procedures : Neutralize spills with activated charcoal or vermiculite; avoid water to prevent exothermic reactions.

- Toxicity Mitigation : Regular monitoring of liver/kidney function in animal studies, as organotins are bioaccumulative .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported catalytic activity of Methyltintris(isooctyl 3-mercaptoproprionate) across studies?

- Methodological Answer :

- Controlled Replication : Reproduce prior experiments with standardized substrates (e.g., styrene oxide for epoxide ring-opening studies).

- Variable Isolation : Systematically test factors like solvent polarity (e.g., toluene vs. DMF), catalyst loading (0.1–5 mol%), and moisture content.

- Advanced Characterization : Use X-ray absorption spectroscopy (XAS) to probe tin coordination geometry, which may explain activity variations .

Q. What mechanistic insights can isotopic labeling (e.g., ¹¹⁹Sn, ³⁴S) provide for Methyltintris(isooctyl 3-mercaptoproprionate) in polymerization reactions?

- Methodological Answer :

- Isotope Incorporation : Synthesize isotopically labeled analogs (e.g., ¹¹⁹Sn-enriched methyltin) to track bond cleavage/formation via Mössbauer spectroscopy.

- Kinetic Studies : Use ³⁴S-labeled thiolate ligands in radical clock experiments to elucidate chain-transfer mechanisms in polymer growth.

- Computational Modeling : Pair experimental data with DFT calculations to map energy profiles of tin-thiolate intermediates .

- Validation : Compare isotopic distribution in final polymers using secondary ion mass spectrometry (SIMS) .

Ethical and Methodological Considerations

Q. How can researchers ensure ethical compliance when studying Methyltintris(isooctyl 3-mercaptoproprionate) given its potential environmental toxicity?

- Methodological Answer :

- Waste Management : Degrade organotin residues using UV/O₃ treatment or immobilize on chelating resins before disposal.

- Ecotoxicity Screening : Conduct Daphnia magna or algal bioassays to assess LC₅₀ values and establish safe exposure thresholds.

- Transparency : Disclose synthesis by-products and disposal methods in publications to align with FAIR data principles .

Q. What interdisciplinary approaches (e.g., materials science, biochemistry) could expand applications of Methyltintris(isooctyl 3-mercaptoproprionate)?

- Methodological Answer :

- Polymer Science : Optimize tin-thiolate initiators for controlled radical polymerization (e.g., ATRP) to synthesize block copolymers.

- Nanotechnology : Functionalize nanoparticles (Au, SiO₂) with Methyltintris(isooctyl 3-mercaptoproprionate) as stabilizing ligands.

- Bioconjugation : Explore thiol-selective coupling with proteins/peptides for drug delivery systems, validated via SDS-PAGE .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.